Methanol-18O

Descripción general

Descripción

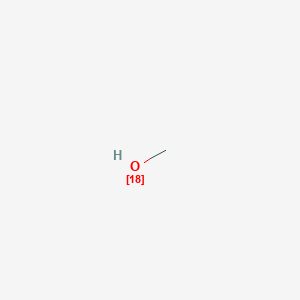

Methanol-18O, also known as methyl alcohol-18O, is a unique form of methanol where the oxygen atom is the stable isotope oxygen-18 (18O). This isotope has a mass of 18, compared to the more common isotope, oxygen-16 (16O), which has a mass of 16. The molecular formula for this compound is CH3^18OH, and it has a molecular weight of 34.04 . This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for detailed studies in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methanol-18O can be synthesized from unlabelled methanol (CH3OH) through a process involving Mitsunobu esterification followed by hydrolysis. This method allows for the incorporation of the 18O isotope into the methanol molecule . The reaction conditions typically involve the use of modern, separation-friendly Mitsunobu reagents, which are tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, this compound is produced by the hydrogenation of carbon monoxide in the presence of a catalyst, such as zinc oxide-chromic oxide, under high pressure and temperature . This method ensures high conversion rates and the incorporation of the 18O isotope into the methanol molecule.

Análisis De Reacciones Químicas

Types of Reactions: Methanol-18O undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to formaldehyde-18O (CH2^18O) and further to formic acid-18O (H^18COOH).

Reduction: It can be reduced to methane-18O (CH4^18O) under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like hydrogen bromide (HBr) can be used for substitution reactions.

Major Products:

Oxidation: Formaldehyde-18O and formic acid-18O.

Reduction: Methane-18O.

Substitution: Various alkyl halides depending on the substituent used.

Aplicaciones Científicas De Investigación

Environmental Science

Isotope Tracing in Ecosystems

Methanol-18O is utilized as a tracer in ecological and environmental studies to understand carbon cycling and source attribution in ecosystems. By tracking the movement and transformation of methanol within various biomes, researchers can gain insights into the roles of methanol in biological processes and its impact on greenhouse gas emissions.

Case Study: Carbon Cycling in Forest Ecosystems

A study examined the use of this compound to trace carbon fluxes in temperate forest ecosystems. The findings indicated that methanol emissions from vegetation significantly contribute to atmospheric carbon levels, influencing climate models and carbon accounting practices.

Medical Diagnostics

Breath Analysis for Methanol Detection

this compound is employed in developing highly selective sensors for breath analysis. These sensors can differentiate between methanol and ethanol concentrations, which is crucial in clinical settings for diagnosing methanol poisoning or monitoring alcohol consumption. The rapid detection capabilities enable timely medical intervention.

Case Study: Methanol Poisoning Detection

Research demonstrated that using this compound in breath analysis sensors allowed for the reliable measurement of methanol levels even in the presence of high ethanol concentrations. This innovation has potential applications in emergency medicine and toxicology, enhancing diagnostic accuracy for patients presenting with symptoms of intoxication.

Chemical Synthesis

Catalytic Reactions

this compound serves as a valuable reagent in various chemical synthesis processes, particularly in isotopic labeling studies. Its incorporation into chemical reactions allows researchers to track reaction pathways and mechanisms more effectively.

Table: Comparison of Reaction Pathways Using Methanol vs. This compound

| Reaction Type | Standard Methanol | This compound | Observations |

|---|---|---|---|

| Formaldehyde Synthesis | Yes | Yes | Isotopic labeling enhances tracking |

| Acetic Acid Production | Yes | Yes | Enables identification of intermediates |

| Hydrocarbon Synthesis | Yes | Yes | Provides insights into catalytic efficiency |

Agricultural Research

Plant Metabolism Studies

In agricultural research, this compound is used to study plant metabolism and the effects of environmental stressors on plant health. By tracing the uptake and utilization of methanol by plants, researchers can develop strategies for improving crop resilience and yield.

Case Study: Impact of Drought on Crop Yield

A study utilized this compound to investigate how drought conditions affect methanol uptake in crops. The results revealed that drought stress significantly alters methanol metabolism, impacting overall plant growth and productivity.

Mecanismo De Acción

The mechanism by which methanol-18O exerts its effects is primarily through its incorporation into various chemical and biological processes. The 18O isotope acts as a tracer, allowing researchers to follow the movement and transformation of methanol in different systems. This is particularly useful in studying metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include enzymatic reactions where methanol is converted to formaldehyde and formic acid, providing insights into the kinetics and dynamics of these processes .

Comparación Con Compuestos Similares

Methanol-18O can be compared with other isotopically labeled methanol compounds, such as:

Methanol-13C (CH3^13OH): Labeled with carbon-13 isotope.

Methanol-17O (CH3^17OH): Labeled with oxygen-17 isotope.

Methanol-d4 (CD3OD): Deuterated methanol, labeled with deuterium (D).

Uniqueness: this compound is unique due to the specific properties of the 18O isotope, which provides distinct advantages in tracer studies and isotopic labeling. The heavier isotope allows for more precise tracking and analysis in various scientific applications .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage this compound to gain deeper insights into chemical and biological processes, advancing knowledge and innovation in multiple fields.

Actividad Biológica

Methanol-18O, a stable isotope of methanol, has garnered attention in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, presenting data from recent studies, case analyses, and relevant findings.

This compound is synthesized through methods that ensure high yield and purity. A notable synthesis method involves the reaction of methanol with oxygen-18 enriched water, yielding this compound with a high isotopic purity. This compound is particularly useful in tracer studies due to its distinct mass properties compared to regular methanol.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

- Antimicrobial Activity : Studies have demonstrated that methanol extracts, including those containing this compound, exhibit significant antimicrobial properties against various pathogens. For instance, research indicated that methanolic extracts from certain plants showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 19 μg/mL to 1250 μg/mL depending on the extract and pathogen involved .

- Cytotoxic Effects : this compound has been investigated for its cytotoxic effects on cancer cell lines. For example, specific fractions derived from methanolic extracts demonstrated antiproliferative effects against HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cell lines, with IC50 values indicating significant potential for therapeutic applications .

- Metabolic Pathways : Methanol is known to play a role in various metabolic pathways within organisms. It can serve as a carbon source for certain microorganisms, influencing their growth and metabolism. The presence of this compound allows researchers to trace metabolic pathways more accurately due to its distinguishable isotopic signature .

Case Studies

Several case studies illustrate the biological implications of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of plant extracts containing this compound revealed that these extracts had a significant inhibitory effect on resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 62.5 μg/mL for certain fractions, indicating strong antibacterial properties .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the antiproliferative effects of methanolic extracts on cancer cell lines. The study found that specific compounds isolated from these extracts exhibited IC50 values around 226 μg/mL against HeLa cells, suggesting potential applications in cancer treatment .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

methan(18O)ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480247 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-05-8 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanol-18O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methanol-18O in chemical synthesis and analysis?

A1: this compound serves as a valuable tool for investigating reaction mechanisms. [, ] The presence of the heavy oxygen isotope (18O) allows researchers to track the fate of oxygen atoms during chemical reactions. This is particularly useful in understanding how molecules are formed or broken down. For example, in the study by [], this compound helped confirm that the oxygen atom in methyl methanesulfonate (MMS) originates from methanol and not methanesulfonic acid during MMS formation.

Q2: Can you elaborate on the findings of the study investigating the formation of methyl methanesulfonate (MMS) using this compound?

A2: The research presented in [] focuses on understanding the formation of methyl methanesulfonate (MMS) from the reaction between methanol and methanesulfonic acid (MSA). This reaction is particularly relevant in the pharmaceutical industry, where the presence of sulfonate esters like MMS is a concern due to their potential genotoxic properties. By using this compound, the researchers were able to confirm that the oxygen atom in MMS originates from methanol, indicating a C-O bond cleavage in methanol during the reaction. This finding contributes to a deeper understanding of sulfonate ester formation and helps in developing strategies to minimize their presence in pharmaceutical products.

Q3: Are there alternative methods to synthesize this compound?

A3: While the provided abstracts don't delve into alternative synthesis methods for this compound, [] emphasizes a "simple high yield synthesis." A more detailed exploration of the paper would be needed to understand the specific method and if alternative approaches are discussed within the full text.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.